Physicochemical properties of 2-Chloro-2-(2-chlorophenyl)acetic acid
Physicochemical properties of 2-Chloro-2-(2-chlorophenyl)acetic acid
Title: Physicochemical Profiling and Synthetic Utility of 2-Chloro-2-(2-chlorophenyl)acetic Acid in Active Pharmaceutical Ingredient (API) Manufacturing
Abstract: This technical whitepaper provides an in-depth analysis of 2-Chloro-2-(2-chlorophenyl)acetic acid (CAS: 109904-41-8), a highly specialized halogenated carboxylic acid. As a Senior Application Scientist, I have structured this guide to bridge theoretical physicochemical principles with practical, field-proven synthetic workflows. The primary focus is the compound's critical role as an electrophilic intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel.
Structural and Physicochemical Profiling
The molecule 2-Chloro-2-(2-chlorophenyl)acetic acid is characterized by a phenyl ring substituted with a chlorine atom at the ortho-position, coupled with an acetic acid moiety where the alpha-carbon is also chlorinated[1]. This dual-halogenation creates a unique electronic environment that dictates both its physical properties and its chemical reactivity.
Electronic Effects and Acid-Base Behavior
The acidity of carboxylic acids is governed by the stability of their conjugate base (the carboxylate anion). In this compound, the presence of two highly electronegative chlorine atoms exerts a profound inductive electron-withdrawing effect (-I effect). The α-chlorine pulls electron density directly away from the adjacent carboxylate group, while the ortho-chlorine on the aromatic ring provides additional, albeit slightly more distant, inductive stabilization.
Causality Insight: This synergistic withdrawal delocalizes the negative charge of the conjugate base, significantly lowering the pKa compared to un-substituted phenylacetic acid (pKa ~4.3). The predicted pKa of 2-Chloro-2-(2-chlorophenyl)acetic acid is approximately 2.4 to 2.7[1][2]. This strong acidity necessitates careful selection of basic reagents during downstream coupling steps to prevent premature deprotonation and subsequent side reactions like decarboxylation.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical descriptors of the compound, essential for predicting solubility, partition coefficients, and downstream purification strategies.
| Property | Value | Causality / Method |
| Molecular Formula | C8H6Cl2O2 | - |
| Molecular Weight | 205.04 g/mol | Computed standard[1] |
| LogP (XLogP3) | 2.7 | High lipophilicity driven by the di-chlorinated aromatic system[1] |
| Topological Polar Surface Area | 37.3 Ų | Exclusively contributed by the carboxylic acid moiety[1] |
| Hydrogen Bond Donors | 1 | Carboxyl -OH group |
| Hydrogen Bond Acceptors | 2 | Carboxyl oxygens |
| Physical State | Solid (White/Off-white) | Crystalline lattice stabilized by intermolecular hydrogen bonding |
Mechanistic Role in API Synthesis (Clopidogrel Pathway)
2-Chloro-2-(2-chlorophenyl)acetic acid and its esterified derivatives are foundational building blocks in the synthesis of Clopidogrel[3][4]. The critical step in this pathway is the
Leaving Group Kinetics: C-Cl vs. C-Br
While the α-chloro derivative is a viable electrophile, industrial scale-ups frequently substitute it with the α-bromo analog (CAS: 141109-25-3)[5][6].
Causality Insight: The choice between chlorine and bromine at the alpha position is a matter of bond dissociation energy and polarizability. The C-Br bond (~280 kJ/mol) is significantly weaker and more polarizable than the C-Cl bond (~330 kJ/mol)[7]. Consequently, bromide acts as a superior leaving group in the
Synthetic Workflow Visualization
Reaction pathway for Clopidogrel synthesis highlighting the α-chloro intermediate.
Validated Experimental Protocols
The following methodologies detail the synthesis of the α-halogenated intermediate and its subsequent esterification. These protocols are designed as self-validating systems, incorporating specific thermodynamic controls to ensure regioselectivity.
Protocol 3.1: Regioselective α-Halogenation via In Situ Oxidation
Objective: To selectively halogenate the benzylic alpha-carbon of 2-chlorophenylacetic acid without inducing electrophilic aromatic substitution on the ring[7][8].
-
System Initialization: In a 1.0 L three-necked round-bottom flask equipped with a mechanical stirrer, internal thermocouple, and addition funnel, charge 100 g (0.58 mol) of 2-chlorophenylacetic acid.
-
Phase Construction: Add 1.16 mol of sodium chloride (or sodium bromide for the bromo-analog) and 300 mL of dichloromethane (DCM).
-
Acidification: Slowly add 116 g of a 50% (v/v) aqueous sulfuric acid solution.
-
Causality: The biphasic DCM/water system is critical. As the active halogen species is generated in the aqueous phase, it immediately partitions into the organic DCM phase where the substrate resides, preventing over-oxidation in the aqueous layer.
-
-
Controlled Oxidation: Cool the biphasic mixture to 10–15°C. Begin the dropwise addition of 394 g of 30% hydrogen peroxide over 2 hours.
-
Validation Check: The internal temperature must not exceed 20°C . Exceeding this threshold triggers runaway peroxide decomposition and promotes unwanted ring-halogenation due to the increased kinetic energy overcoming the activation barrier for aromatic substitution.
-
-
Maturation: Once addition is complete, warm the reactor to 30°C and maintain vigorous stirring for 36 hours.
-
Quenching & Recovery: Separate the organic layer. Wash the DCM phase with 10% aqueous sodium bisulfite to quench any unreacted halogen/peroxide. Dry over anhydrous
, filter, and concentrate under reduced pressure to yield 2-Chloro-2-(2-chlorophenyl)acetic acid.
Protocol 3.2: Methyl Esterification
Objective: Conversion of the carboxylic acid to its methyl ester to prevent self-condensation and prepare the molecule for N-alkylation[7].
-
Dissolution: Dissolve 350.0 g of the crude α-chloro-2-chlorophenylacetic acid in 1.18 L of anhydrous methanol. Methanol acts as both the reactant and the solvent, driving the equilibrium toward the ester via Le Chatelier's principle.
-
Catalysis: Slowly add 53.20 g of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux (~65°C) for 4 hours.
-
Isolation: Distill off the excess methanol under vacuum to obtain a syrupy residue. Dilute the residue with 560 mL of purified water and extract with 560 mL of chloroform.
-
Neutralization: Isolate the organic layer and wash it with a 10% aqueous sodium bicarbonate (
) solution until gas evolution ( ) ceases. This step validates the complete removal of unreacted starting acid and the sulfuric acid catalyst.
Analytical Quality Control
To ensure the integrity of 2-Chloro-2-(2-chlorophenyl)acetic acid before downstream API synthesis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is mandatory.
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Stationary Phase: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and Acetonitrile (B). The acidic modifier suppresses the ionization of the carboxylic acid (keeping it protonated), ensuring sharp, symmetrical peak shapes rather than broad tailing.
-
Detection: UV detection at 220 nm (aromatic ring absorbance) and MS in negative ion mode (
). -
Critical Impurity Monitoring: The analyst must specifically look for peaks corresponding to
238.9 (indicating di-halogenation at the alpha carbon) or ring-halogenated isomers, which would indicate a failure in the temperature control during Protocol 3.1.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22482974, 2-Chloro-2-(2-chlorophenyl)acetic acid." PubChem, [Link]
-
ChemBK. "2-chloro-2-phenyl-ethanoic acid - Physico-chemical Properties." ChemBK Database, [Link]
Sources
- 1. 2-Chloro-2-(2-chlorophenyl)acetic acid | C8H6Cl2O2 | CID 22482974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN103044444A - Synthesis method of high-purity I-type (+)-(S)-clopidogrel hydrogen sulfate - Google Patents [patents.google.com]
- 4. MXPA04010765A - A process for the preparation of clopidogrel. - Google Patents [patents.google.com]
- 5. CAS 141109-25-3 Wholesale & Bulk Supplier Manufacturer, Alpha-Bromo-2-chlorophenylacetic acid For Sale | Fortuna [fortunachem.com]
- 6. CAS 141109-25-3 | alpha-Bromo-2-chlorophenylacetic acid [sancaiindustry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
